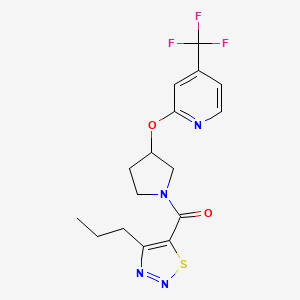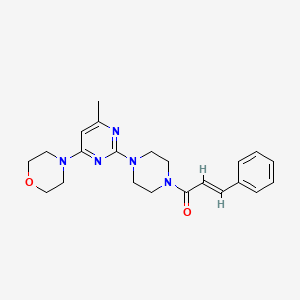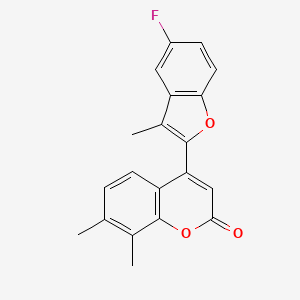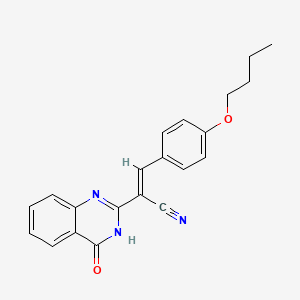
ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethyl ester group, a sulfamoyl group attached to a phenyl ring, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The sulfamoyl group might participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis or transesterification. The sulfamoyl group might participate in substitution reactions. The pyrazole ring, being aromatic, could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Corrosion Inhibition
One notable application of pyrazole derivatives, akin to ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate, is in the field of corrosion inhibition. Research has demonstrated that pyranpyrazole derivatives act as effective corrosion inhibitors for mild steel, which is crucial for industrial pickling processes. These inhibitors exhibit high efficiency, adherence to the Langmuir adsorption isotherm, and a significant relationship between theoretical and experimental results. This was supported by comprehensive studies involving gravimetric analysis, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and surface morphology examinations via scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Dohare et al., 2017).
Structural Analysis
Another research application involves the structural analysis and synthesis of pyrazole derivatives. Studies focus on synthesizing, characterizing, and determining the crystal structure through single crystal X-ray diffraction, supplemented by density functional theory (DFT) calculations. This research contributes to a deeper understanding of the molecular geometry, electronic structure-property relationships, and the stabilization mechanisms within the compounds' structures, which is fundamental for further chemical applications (Viveka et al., 2016).
Antibacterial Agents
Research into pyrazole derivatives also extends into the development of novel antibacterial agents. By synthesizing new heterocyclic compounds containing a sulfonamido moiety, researchers aim to create effective antibacterial substances. The synthesized compounds undergo testing for their antibacterial activity, offering insights into their potential applications in medical and health-related fields (Azab et al., 2013).
Anticancer Scaffolds
Furthermore, pyrazole derivatives are explored for their potential as anticancer scaffolds. Through multi-component synthesis under solvent-free conditions, researchers have developed novel compounds evaluated for their in vitro anticancer activity against various human cancer cell lines. These studies not only reveal the anticancer potential of such compounds but also emphasize the role of molecular docking and ADMET studies in identifying promising lead molecules for further investigation (Nimbalkar et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-[(4-ethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-11-6-8-12(9-7-11)18-23(20,21)14-13(10(3)16-17-14)15(19)22-5-2/h6-9,18H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBHQJPDPHDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)
![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2889901.png)






![(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2889914.png)
